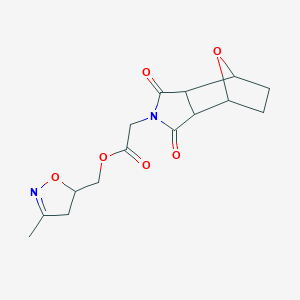
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in inflammation and cancer progression. It may also act as a chiral auxiliary by facilitating asymmetric synthesis reactions.
Biochemical and Physiological Effects:
Studies have shown that (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate exhibits anti-inflammatory and anti-cancer properties in vitro. It has also been shown to have low toxicity in animal studies. However, its effects on human subjects are yet to be fully explored.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is its potential as a chiral auxiliary in asymmetric synthesis reactions. It may also have potential as a ligand in catalytic reactions. However, its limitations include its low solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the study of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate. One area of interest is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to explore its mechanism of action and efficacy in vivo. Additionally, its potential as a chiral auxiliary and ligand in catalytic reactions should be further investigated. Finally, efforts should be made to improve its solubility and reduce its cost to make it more accessible for research purposes.
In conclusion, (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and efficacy.
Synthesemethoden
The synthesis of (3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate involves the reaction of 2-(1,3-dioxolan-2-yl)acetic acid with (3-Morpholin-4-yl)cyclobutanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, it has been explored for its potential as a ligand in catalytic reactions.
Eigenschaften
IUPAC Name |
(3-morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-12(9-13-17-5-6-18-13)19-11-7-10(8-11)14-1-3-16-4-2-14/h10-11,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYFMYUZKVYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(C2)OC(=O)CC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholin-4-ylcyclobutyl) 2-(1,3-dioxolan-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)

![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)

![(4-Cyclobutyl-6-methyl-1,4-diazepan-1-yl)-[3-(methylsulfonylmethyl)oxetan-3-yl]methanone](/img/structure/B7438932.png)

![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)